Melanin

概要

説明

メラニンは、ヒトやその他の動物の皮膚、毛髪、羽毛、鱗、目、およびいくつかの内部膜に見られる暗い生物学的色素です。これは、アミノ酸チロシンの代謝中の最終産物として形成されます。メラニンは、メラノサイトと呼ばれる特殊な細胞で生成され、皮膚、毛髪、目の色素沈着の原因となります。 メラニンには、ユーメラニン、フェオメラニン、ニューロメラニンなど、いくつかの種類があります .

作用機序

メラニンは、さまざまなメカニズムを通じて効果を発揮します。皮膚では、メラニンは紫外線を吸収し、熱として放散することにより、皮膚細胞をDNA損傷から保護します。脳では、ニューロメラニンは有毒な金属やその他の有害物質と結合して、神経細胞への損傷を防ぎます。 メラニンの保護効果に関与する分子標的と経路には、メラノコルチン1受容体(MC1R)とチロシナーゼ酵素が含まれます .

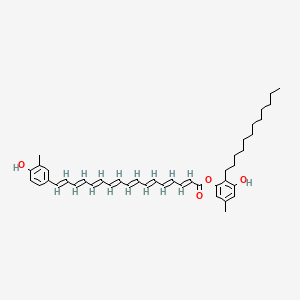

6. 類似の化合物との比較

メラニンは、その複雑なポリマー構造と、レドックス反応を起こす能力のために、他の類似の化合物とは異なります。類似の化合物には、抗酸化特性を持つ植物色素であるプロアントシアニジンと、生物医学的用途に使用される合成メラニン様ポリマーであるポリドーパミンが含まれます。 メラニンの紫外線と酸化ストレスに対する保護能力は、これらの他の化合物とは異なります .

類似の化合物:

- プロアントシアニジン

- ポリドーパミン

- カテコール

- ジヒドロキシナフタレン

- 4-ヒドロキシフェニル酢酸

- テトラヒドロキシナフタレン

- カフェイン酸

- プロトカテキュアルデヒド

生化学分析

Biochemical Properties

Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in this compound synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form euthis compound or pheothis compound, depending on the presence of cysteine. This compound also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates this compound production and distribution. Additionally, this compound can bind to metal ions, influencing their bioavailability and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In melanocytes, this compound synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound influences cell function by modulating gene expression and cellular metabolism. For instance, this compound can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neurothis compound plays a role in protecting cells from oxidative stress and neurotoxins .

Molecular Mechanism

The molecular mechanism of this compound’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. This compound’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that this compound’s protective effects can persist over extended periods, contributing to cellular resilience .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, this compound may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of this compound is required to achieve protective benefits without inducing toxicity .

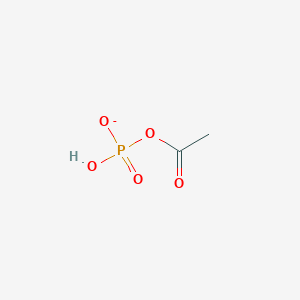

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in this compound synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to this compound through a series of oxidation and polymerization reactions. This compound can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In melanocytes, this compound is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. This compound can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of this compound within cells and tissues is crucial for its protective functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles. For example, neurothis compound is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of this compound within cells is critical for its protective and functional roles .

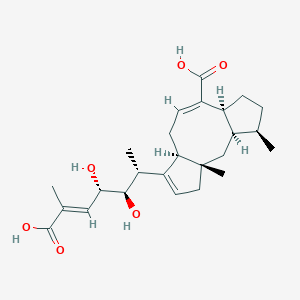

準備方法

合成経路と反応条件: メラニンは、チロシンの酸化に続いて重合によって合成することができます。 このプロセスには、チロシンからジヒドロキシフェニルアラニン(DOPA)へのヒドロキシル化、DOPAからドーパキノンへの酸化、およびドーパキノンの重合によるメラニン形成など、いくつかのステップが含まれます .

工業生産方法: メラニンの工業生産には、通常、細菌や真菌などの微生物が使用されます。これらの微生物は、メラニンを生成するために特定の条件下で培養され、次に抽出され、精製されます。 メラニン生産を強化するために、遺伝子組み換え微生物の使用も検討されています .

化学反応の分析

反応の種類: メラニンは、酸化、還元、置換などのさまざまな化学反応を起こします。チロシンからDOPAおよびドーパキノンへの酸化は、メラニン合成における重要なステップです。 メラニンは、酸化剤と還元剤の両方として作用できるレドックス反応を起こすこともできます .

一般的な試薬と条件: メラニン合成に使用される一般的な試薬には、チロシン、DOPA、およびドーパキノンが含まれます。 反応は通常、酵素的条件下で起こり、チロシナーゼはプロセスに関与する重要な酵素です .

主な製品: メラニン合成から生成される主な製品には、褐色から黒色の色素であるユーメラニンと、赤色から黄色の色素であるフェオメラニンが含まれます。 ニューロメラニンは、脳に見られる別の種類のメラニンです .

4. 科学研究の応用

メラニンは、その独特の特性のために、幅広い科学研究の応用を持っています。化学では、メラニンは、そのレドックス特性とその天然の抗酸化物質としての能力のために研究されています。生物学では、メラニンは、紫外線からの細胞保護と酸化ストレスに対する役割について研究されています。医学では、メラニンは、パーキンソン病などの神経変性疾患の治療における潜在的な使用について研究されています。 業界では、メラニンは、光保護材料の開発と、化粧品や食品製品における天然の色素として使用されています .

科学的研究の応用

Melanin has a wide range of scientific research applications due to its unique properties. In chemistry, this compound is studied for its redox properties and its ability to act as a natural antioxidant. In biology, this compound is researched for its role in protecting cells from ultraviolet radiation and oxidative stress. In medicine, this compound is explored for its potential use in treating neurodegenerative disorders such as Parkinson’s disease. In industry, this compound is used in the development of photoprotective materials and as a natural colorant in cosmetics and food products .

類似化合物との比較

- Proanthocyanidins

- Polydopamine

- Catechols

- Dihydroxy naphthalene

- 4-Hydroxyphenyl acetic acid

- Tetrahydroxy naphthalene

- Caffeic acid

- Protocatechualdehyde

特性

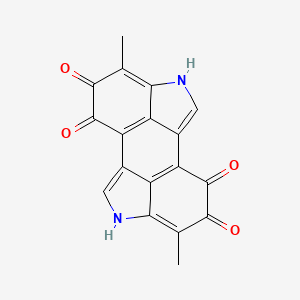

IUPAC Name |

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBMVFBXHLACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001278 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

8049-97-6 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melanins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

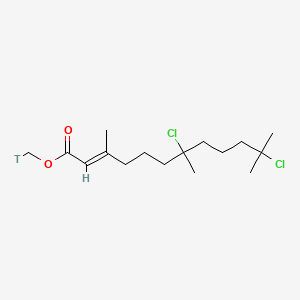

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

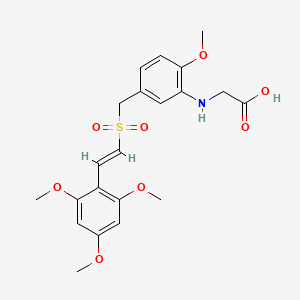

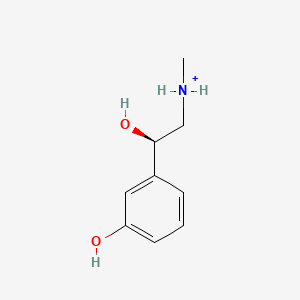

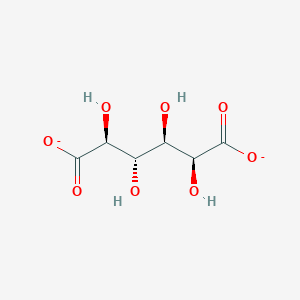

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)

![[(6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-6,10,14,18,22,26,30,34,38-nonaenyl] dihydrogen phosphate](/img/structure/B1238534.png)

](/img/structure/B1238540.png)